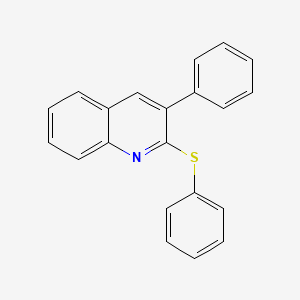
3-Phenyl-2-(phenylsulfanyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-2-(phenylsulfanyl)quinoline is a chemical compound with the molecular formula C21H15NS . It has an average mass of 313.415 Da and a monoisotopic mass of 313.092529 Da .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A method for the synthesis of fully substituted enantioenriched 1,4-dihydroquinolines using an organocatalytic aza-Michael/Michael cascade reaction has been developed .Molecular Structure Analysis
The molecular structure of this compound consists of 21 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom .Chemical Reactions Analysis
Quinoline derivatives, including this compound, can undergo various transformations, such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
Quinoline derivatives, including structures similar to 3-Phenyl-2-(phenylsulfanyl)quinoline, have been extensively studied for their nonlinear optical (NLO) properties. Research highlights the synthesis of arylated quinolines with potent NLO capabilities, indicating their potential applications in technology-related fields such as photonics and optoelectronics. The NLO properties of these compounds are attributable to their molecular stability and electron-donating capability, confirmed by density functional theory (DFT) calculations and experimental findings. This makes them excellent candidates for applications requiring materials with significant NLO responses (Khalid et al., 2019).
Corrosion Inhibition
Quinoline derivatives also exhibit properties as corrosion inhibitors for metals in acidic mediums. Novel quinoline derivatives, including ones structurally related to this compound, have been identified as effective corrosion inhibitors for mild steel. These derivatives act through adsorption on the metal surface, significantly reducing corrosion rates. This property is validated by electrochemical impedance spectroscopy (EIS), potentiodynamic polarization measurements, and surface analysis techniques such as SEM, AFM, and XPS, indicating their practical application in corrosion prevention strategies (Singh, Srivastava, & Quraishi, 2016).
Catalysis in Organic Synthesis
Research has also explored the use of quinoline derivatives in catalyzing organic synthesis reactions. Quinoline compounds are instrumental in the Friedlander synthesis of quinolines, a method that involves the condensation of o-aminoarylketones with carbonyl compounds to construct the quinoline framework efficiently. This synthesis approach is vital for producing quinolines and their derivatives, which have broad applications in medicinal chemistry and the development of nano- and meso-structures with enhanced electronic and photonic properties (Maleki, Rezaei Seresht, & Ebrahimi, 2015).
Antibacterial and Pesticidal Activities
Moreover, quinoline derivatives have been investigated for their antibacterial and pesticidal activities. These compounds have shown efficacy against a range of pathogens and pests, indicating their potential as bioactive agents in developing new pesticides and pharmaceuticals. The structural versatility of quinoline derivatives allows for the exploration of various biological activities and the development of compounds with specific action modes, including those with herbicidal, fungicidal, and insecticidal properties (Liu et al., 2020).
Wirkmechanismus
Target of Action
Quinoline derivatives have been associated with multiple biological activities like antiviral, antibacterial, antimalarial, antifungal, antitubercular, antileishmanial, anti-inflammatory, anti-hiv, and anticancer .
Mode of Action
Quinoline derivatives have been known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives have been known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives have been associated with a variety of effects, including antiviral, antibacterial, antimalarial, antifungal, antitubercular, antileishmanial, anti-inflammatory, anti-hiv, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
Zukünftige Richtungen
Quinoline, a core template in drug design due to its broad spectrum of bioactivity, has gained the attention of researchers to develop new anticancer moieties by sequential modification of the substituents attached to it . This could pave the way for the development of novel and potent quinolone-based therapeutics to treat various conditions .
Eigenschaften
IUPAC Name |
3-phenyl-2-phenylsulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NS/c1-3-9-16(10-4-1)19-15-17-11-7-8-14-20(17)22-21(19)23-18-12-5-2-6-13-18/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXGBZGMCVMZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2,4-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2762560.png)
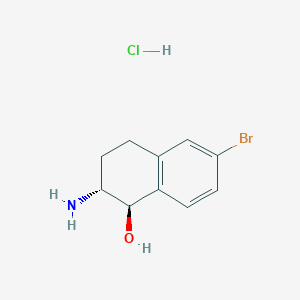
![[2-(2,5-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2762562.png)
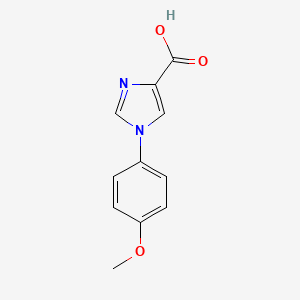
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone](/img/structure/B2762567.png)
![1-(2-Methoxynaphthalen-1-yl)sulfinyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2762568.png)
![(E)-4-(Dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide](/img/structure/B2762569.png)
![(2E)-2-[(3-methoxyanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2762571.png)
![2-(2-(p-tolylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2762572.png)
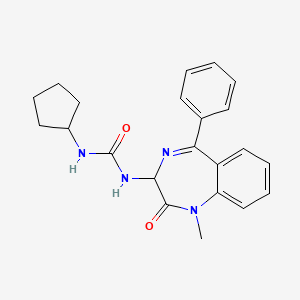
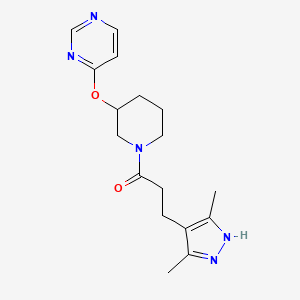

![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2762576.png)